6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid
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Overview
Description
6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyridine ring with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another method includes the trifluoromethylation of 4-iodobenzene followed by further functionalization to introduce the pyridine and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Shares the trifluoromethyl and pyridine moieties but lacks the phenoxy group.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness: 6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various functional compounds .
Properties
Molecular Formula |
C13H8F3NO3 |
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Molecular Weight |
283.20 g/mol |
IUPAC Name |
6-[4-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-2-4-10(5-3-9)20-11-6-1-8(7-17-11)12(18)19/h1-7H,(H,18,19) |
InChI Key |
URYUHPZFLAIDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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